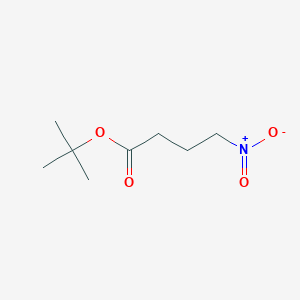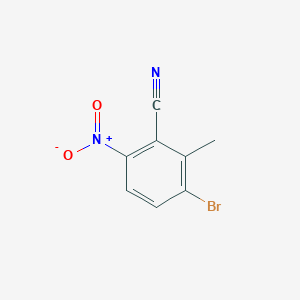![molecular formula C19H18N2O B3212454 4-[Bis(4-aminophenyl)methyl]phenol CAS No. 110146-05-9](/img/structure/B3212454.png)
4-[Bis(4-aminophenyl)methyl]phenol
Übersicht
Beschreibung
“4-[Bis(4-aminophenyl)methyl]phenol” is a chemical compound with the molecular formula C19H18N2O . It is also known by other names such as 4,4’-Diamino-4’-hydroxytriphenylmethane (DAHTM) and 4-[Bis-(4-amino-phenyl)-methyl]-phenol .
Synthesis Analysis
The synthesis of aniline-based triarylmethanes, which includes “4-[Bis(4-aminophenyl)methyl]phenol”, has been established through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol was successfully performed under metal- and solvent-free conditions with a broad range of substrates .Molecular Structure Analysis
The molecular structure of “4-[Bis(4-aminophenyl)methyl]phenol” contains a total of 42 bonds; 24 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 2 primary amines (aromatic) and 1 aromatic hydroxyl .Physical And Chemical Properties Analysis
The average mass of “4-[Bis(4-aminophenyl)methyl]phenol” is 290.359 Da and its monoisotopic mass is 290.141907 Da .Wissenschaftliche Forschungsanwendungen
Kinetic Studies in Organic Chemistry
The phenolysis of bis(4-nitrophenyl) carbonate and related compounds has been investigated, providing insights into the kinetics and mechanisms of reactions involving phenols and amines (Castro et al., 2001).
Coordination Chemistry
Research on polyamino-phenolic ligands, including studies on their acid-base and coordination properties with various metal ions, contributes to understanding the role of phenolic compounds in metal ion coordination (Ambrosi et al., 2003).
Molecular Biology and Cancer Research
Certain bis(bromo-phenol) compounds exhibit selectivity towards specific epigenetic inhibitors, highlighting the potential of phenolic derivatives in cancer research (Valente et al., 2012).
Polymer Science
Studies on the polymerization of bisphenol A by laccase from Trametes villosa provide insights into the applications of phenolic compounds in the field of polymer science (Uchida et al., 2001).
Biochemistry and Environmental Science
The role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A showcases the environmental applications of phenolic compounds and their derivatives (Chhaya & Gupte, 2013).
Biomedical Applications
The selective fluorescence zinc ion sensing and binding behavior of phenol derivatives have implications in biological and medical applications, particularly as luminescent probes (Roy et al., 2007).
Eigenschaften
IUPAC Name |
4-[bis(4-aminophenyl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,19,22H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPSNXHWDKBKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(4-aminophenyl)methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B3212390.png)
![3-Formylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B3212398.png)
![5-Aminopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B3212405.png)
![Ethyl 5-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3212416.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212428.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212440.png)


![3-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H,8H,9H-1lambda5-imidazo[1,2-a]azepin-1-ylium bromide](/img/structure/B3212474.png)
![Ammonium {[2-(2-furyl)cyclohexyl]oxy}acetate](/img/structure/B3212479.png)
![1-(4-chlorophenyl)-3-hydroxy-3-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3212483.png)
![1-(2,3-dimethylphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B3212484.png)
![N-(6-isopropylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3212492.png)